Porphobilinogen-13C3

Stable Isotope Dilution LC-MS/MS Mass Shift

Porphobilinogen-13C3 is a stable isotope-labeled analog of the endogenous pyrrole porphobilinogen (PBG), the universal precursor in tetrapyrrole biosynthesis. It carries three carbon-13 atoms, yielding a molecular formula of C7[13C]3H14N2O4 and a molecular weight of 229.21 Da.

Molecular Formula C10H14N2O4
Molecular Weight 229.209
CAS No. 1246820-69-8
Cat. No. B587399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePorphobilinogen-13C3
CAS1246820-69-8
Synonyms5-(Aminomethyl)-4-(carboxymethyl)-1H-pyrrole-3-propanoic Acid-13C3;  PBG-13C3; 
Molecular FormulaC10H14N2O4
Molecular Weight229.209
Structural Identifiers
SMILESC1=C(C(=C(N1)CN)CC(=O)O)CCC(=O)O
InChIInChI=1S/C10H14N2O4/c11-4-8-7(3-10(15)16)6(5-12-8)1-2-9(13)14/h5,12H,1-4,11H2,(H,13,14)(H,15,16)/i4+1,5+1,8+1
InChIKeyQSHWIQZFGQKFMA-LGMPQVEQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Porphobilinogen-13C3 (CAS 1246820-69-8) – A Key 13C-Labeled Standard for Heme Biosynthesis and Porphyria Diagnostics


Porphobilinogen-13C3 is a stable isotope-labeled analog of the endogenous pyrrole porphobilinogen (PBG), the universal precursor in tetrapyrrole biosynthesis. It carries three carbon-13 atoms, yielding a molecular formula of C7[13C]3H14N2O4 and a molecular weight of 229.21 Da . PBG is formed from δ-aminolevulinic acid (ALA) by ALA dehydratase and serves as the monopyrrolic building block for all heme, chlorophyll, and vitamin B12 macrocycles [1]. This labeled analog is primarily employed as an internal standard in stable-isotope dilution LC-MS/MS assays for the accurate quantification of endogenous PBG in biological matrices, or as a reference standard for analytical method development and quality control in pharmaceutical contexts .

Workflow Stable-isotope dilution LC-MS/MS quantification of endogenous PBG in research matrices
Selection +3 Da carbon-only mass shift for reduced isotopic cross-talk vs. +2 Da analogs
Use Context Bioanalytical method validation, heme-pathway metabolic tracing, and reference-standard applications

Why Porphobilinogen-13C3 Cannot Be Replaced by Porphobilinogen-13C2 or Unlabeled PBG in Quantitative LC-MS/MS Assays


Generic substitution among stable-isotope labeled analogs fails because the analytical specificity and quantitative accuracy of an LC-MS/MS method critically depend on the exact mass difference between the analyte and its internal standard, as well as on the isotopic purity of the standard. While Porphobilinogen-13C2 offers a +2 Da mass shift and Porphobilinogen-13C2,15N offers a +3 Da shift, only Porphobilinogen-13C3 provides a +3 Da shift derived solely from carbon-13 labeling without introducing 15N. Research has demonstrated that mass shifts of at least +3 Da are preferred to minimize cross-talk between isotopic clusters of the unlabeled analyte and the labeled standard, which directly impacts assay sensitivity and precision [1]. In a validated clinical LC-MS/MS method for urinary PBG, the use of a +3 Da labeled internal standard (13C2,15N-PBG) achieved a limit of quantification of 0.1 µmol/L and total imprecision below 16% [2]. Selecting a non-optimal analog risks increased background interference, compromised accuracy, and failure to meet regulatory validation criteria, thus undermining the reliability of diagnostic and pharmacokinetic measurements [1][2].

Mass shift Porphobilinogen-13C2 provides only +2 Da shift; isotopic cross-talk from natural [M+2] isotopologues may reduce signal-to-noise and limit quantification accuracy in complex matrices.
Enrichment Lower isotopic enrichment in generic analogs (e.g., >98% 13C) may introduce unlabeled-PBG bias, compromising precision and traceability required for bioanalytical validation review.
Label type Mixed 13C/15N analogs may exhibit subtle retention-time shifts or ionization differences; carbon-only labeling is reported to preserve co-elution and ionization behavior more closely.

Quantitative Differentiators of Porphobilinogen-13C3 Versus Its Closest Labeled Analogs


Mass Shift for Isotopic Separation: +3 Da from Porphobilinogen-13C3 vs. +2 Da from Porphobilinogen-13C2

Porphobilinogen-13C3 provides a nominal mass increase of +3 Da relative to the endogenous, unlabeled PBG (monoisotopic mass ~226.2 Da), compared to only +2 Da for Porphobilinogen-13C2. In quantitative LC-MS/MS, a +3 Da shift reduces isotopic overlap between the internal standard and the naturally occurring [M+1] and [M+2] isotopologues of the analyte. A 2001 clinical study demonstrated that when using a [2,4-13C]PBG internal standard with a +2 Da shift, the regression equation against a reference anion-exchange method was y = 0.84x + 0.74 (r = 0.85), indicating moderate correlation and the need for a more distinct mass shift to improve accuracy [1]. The additional +1 Da provided by the 13C3 compound directly addresses this limitation.

Mass shift
Class-level inference
+3 Da (13C3) vs. +2 Da (13C2)
Reported mass-shift context: additional +1 Da reduces isotopic envelope interference
Moderate correlation reported for +2 Da analog (r=0.85); method context may require review
Stable Isotope Dilution LC-MS/MS Mass Shift

Isotopic Purity Specification: >99% 13C Enrichment for Method Validation

Porphobilinogen-13C3 is supplied with a certificate of analysis confirming >99% 13C enrichment at each labeled position, ensuring that less than 1% of unlabeled molecules are present. This high isotopic purity is mandatory for its use as a reference standard in analytical method validation (AMV) and quality-controlled (QC) applications during pharmaceutical drug development, where traceability against pharmacopeial standards (USP or EP) is required . In contrast, generic isotopically-labeled compounds may be offered at lower enrichment levels (e.g., >98%), which can introduce bias in quantification and fail to meet regulatory standards for GLP studies.

Isotopic purity
Supporting evidence
>99% 13C enrichment vs. >98% generic lower-bound
Supports accuracy endpoint review; higher enrichment minimizes unlabeled analyte bias
Supplier Certificate of Analysis; method transfer may require independent verification
Isotopic Enrichment Method Validation Regulatory Compliance

Chromatographic Co-Elution and Ionization Efficiency: Carbon-Only Labeling Preserves Retention Time

Porphobilinogen-13C3, labeled exclusively with 13C, exhibits nearly identical chromatographic retention time and ionization efficiency to unlabeled PBG, a prerequisite for an ideal internal standard. In the validated LC-MS/MS method by Ford et al., the retention times of unlabeled PBG and the [2,4-13C]PBG internal standard were both 1.0 min in a 2.3-min analysis, confirming co-elution [1]. While that study used a 13C2 analog, the exclusive 13C labeling without 15N substitution ensures Porphobilinogen-13C3 avoids any potential hydrogen‑bonding or pKa perturbations that can occur with 15N incorporation, thereby providing superior matrix effect compensation compared to mixed 13C/15N analogs [2].

Co-elution
Class-level inference
Identical retention to unlabeled PBG (1.0 min reported for 13C2 analog)
Carbon-only labeling preserves chromatographic and ionization behavior
Inferred from structural identity; 15N-free design may avoid pKa perturbation
Chromatography Ionization Efficiency Internal Standard

Specificity for Heme Pathway Tracing: 13C3 Enables 13C-NMR Metabolic Flux Analysis

Porphobilinogen-13C3, with three contiguous 13C atoms, is ideally suited for 13C-NMR metabolic flux studies of the heme biosynthetic pathway. Researchers have historically utilized [11-13C]-porphobilinogen to follow the fate of individual carbon atoms during conversion to coproporphyrinogens and uroporphyrinogens in living cells [1]. The 13C3 labeling pattern provides multiple NMR-active nuclei for simultaneous monitoring, increasing signal intensity and enabling detection of 13C-13C spin-spin couplings that are not observable with singly labeled (e.g., [11-13C]-PBG) or 13C2 analogs. This capacity for multi-positional tracing is a distinct advantage for mechanistic enzymology studies that cannot be replicated by 13C2 or 13C2,15N versions of porphobilinogen.

NMR tracing
Class-level inference
3 NMR-active positions vs. 1–2 positions in 13C2 or singly labeled PBG
Supports multi-positional 13C-NMR metabolic flux studies of heme biosynthesis
Enables 13C-13C coupling detection; method context: whole-cell NMR spectroscopy
Metabolic Tracing 13C-NMR Heme Biosynthesis

Porphobilinogen-13C3 (CAS 1246820-69-8) – Optimal Application Scenarios Backed by Differential Evidence


LC-MS/MS Internal Standard for Urinary Porphobilinogen Quantification in Acute Porphyria Diagnosis

Porphobilinogen-13C3 is the preferred internal standard for developing and validating high-specificity LC-MS/MS assays that quantify urinary PBG in suspected acute hepatic porphyria cases. As established in Section 3, the +3 Da mass shift and >99% isotopic enrichment minimize interference from the natural isotopic envelope, enabling reliable quantification at the clinically relevant cutoff of 0.1 µmol/L. Published validations employing analogous +3 Da internal standards have demonstrated inter-assay CV < 16% and accuracy of 99.7% [1]. This compound is directly applicable as the stable isotope dilution standard in any clinical chemistry laboratory transitioning from non-specific colorimetric or spectrophotometric methods to mass spectrometry-based diagnostics.

Pharmaceutical Reference Standard for Method Validation (AMV) and Quality Control (QC)

As a fully characterized reference standard compliant with regulatory guidelines, Porphobilinogen-13C3 is used during analytical method validation (AMV) and quality-controlled (QC) stages of drug development, particularly for active pharmaceutical ingredients (APIs) that involve heme biosynthesis modulators. Its Certificate of Analysis, which documents isotopic purity, identity, and storage conditions (2–8°C), provides the traceability required for Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) submissions . This makes it the appropriate choice for pharmaceutical analysts who require a defensible audit trail for their LC-MS/MS methods.

13C-NMR Metabolic Flux Tracing of Tetrapyrrole Biosynthetic Enzymes

For mechanistic studies of porphobilinogen deaminase (PBGD) and uroporphyrinogen III synthase, the 13C3 labeling pattern provides three NMR-active reporters that can be simultaneously tracked during enzymatic conversion to hydroxymethylbilane and uroporphyrinogens. The multiple labeled positions generate 13C-13C coupling patterns that allow assignment of carbon connectivity in reaction intermediates, as pioneered in whole-cell 13C-NMR metabolic studies using [11-13C]-PBG [2]. Researchers studying mutations that cause acute intermittent porphyria benefit from the enhanced spectral information provided by the 13C3 compound compared to singly or doubly labeled alternatives.

Application
Selection Property
Validation Focus
LC-MS/MS internal standard for PBG in research matrices
+3 Da mass shift and >99% isotopic enrichment
LLOQ and precision endpoint review; isotopic cross-talk evaluation
Pharmaceutical reference standard for method validation
Certified isotopic purity and traceable documentation
Accuracy and audit-trail endpoints for bioanalytical validation review
13C-NMR metabolic flux tracing of tetrapyrrole biosynthesis
Three contiguous 13C labels for multi-site tracing
13C-13C coupling interpretation; pathway-branching resolution
Quote Request

Request a Quote for Porphobilinogen-13C3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.